molecular formula C15H14NS+ B372680 2-Benzyl-3-methyl-1,3-benzothiazol-3-ium

2-Benzyl-3-methyl-1,3-benzothiazol-3-ium

Cat. No.: B372680
M. Wt: 240.3g/mol
InChI Key: JNVJIBRZZZLGHI-UHFFFAOYSA-N
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Description

2-Benzyl-3-methyl-1,3-benzothiazol-3-ium (CAS: 16622-21-2) is a quaternary benzothiazolium salt with a molecular formula of C₁₅H₁₄INS and a molecular weight of 367.25 g/mol . Its structure comprises a benzothiazole core substituted with a benzyl group at position 2 and a methyl group at position 3, resulting in a positively charged heterocyclic system. The iodide counterion balances the charge. Key features include:

  • Aromaticity: The benzothiazole ring and benzyl group enable π-π stacking interactions.
  • Hydrophobicity: The benzyl substituent enhances lipophilicity, influencing membrane permeability.
  • Synthetic Utility: Used as an intermediate in organic synthesis, particularly for alkylation and cyclization reactions .

Properties

Molecular Formula

C15H14NS+

Molecular Weight

240.3g/mol

IUPAC Name

2-benzyl-3-methyl-1,3-benzothiazol-3-ium

InChI

InChI=1S/C15H14NS/c1-16-13-9-5-6-10-14(13)17-15(16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3/q+1

InChI Key

JNVJIBRZZZLGHI-UHFFFAOYSA-N

SMILES

C[N+]1=C(SC2=CC=CC=C21)CC3=CC=CC=C3

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Benzothiazolium Derivatives
Compound Name Substituents (Positions) Key Functional Groups Counterion Molecular Weight (g/mol)
2-Benzyl-3-methyl-1,3-benzothiazol-3-ium Benzyl (C2), Methyl (C3) None I⁻ 367.25
3-Butyl-2-methyl-1,3-benzothiazol-3-ium Butyl (C3), Methyl (C2) None Not specified ~255 (estimated)
2-Amino-3-[2-(2-thienyl)-2-oxoethyl]-1,3-benzothiazol-3-ium iodide Amino (C2), Thienyl-oxoethyl (C3) Amino, Ketone I⁻ ~450 (estimated)
5-[(3-Carbamoylfuroxan-4-yl)methoxy]-3-ethyl-2-methyl-1,3-benzothiazol-3-ium Carbamoylfuroxan (C5), Ethyl (C3) Furoxan (NO-donor) CF₃SO₃⁻ 335.2 (cation)
2-(4-Methoxyphenyl)-3-methyl-1,3-benzothiazol-3-ium iodide 4-Methoxyphenyl (C2), Methyl (C3) Methoxy I⁻ ~345 (estimated)
Key Observations:

Substituent Effects: Alkyl vs. Aryl Groups: Butyl (in 3-butyl-2-methyl-1,3-benzothiazol-3-ium) enhances lipophilicity but lacks aromatic interactions, whereas benzyl or 4-methoxyphenyl groups improve π-π stacking and solubility in non-polar environments . Functional Moieties: The furoxan group in compound confers nitric oxide (NO)-releasing properties, absent in the target compound.

Physicochemical and Thermodynamic Properties

Table 2: Thermodynamic and Spectroscopic Data
Compound LogP Selectivity for CL Membranes (ΔGtransfer) UV-Vis Absorption (λ_max)
This compound 0.32 Not reported Not reported
3-Butyl-2-methyl-1,3-benzothiazol-3-ium ~2.5* High (ΔG < 0) ~300 nm (aromatic systems)
2-Amino-3-[2-(2-thienyl)-2-oxoethyl]-1,3-benzothiazol-3-ium iodide ~1.8* Not applicable 260–280 nm (thienyl conjugation)
5-[(3-Carbamoylfuroxan-4-yl)methoxy]-3-ethyl-2-methyl-1,3-benzothiazol-3-ium ~1.5* Not applicable 320–340 nm (furoxan moiety)

*Estimated based on substituent contributions.

Key Findings:
  • Membrane Selectivity : The 3-butyl derivative exhibits high selectivity for cardiolipin (CL) membranes due to its hydrophobic alkyl chain and positive charge, facilitating interactions with anionic phospholipids .
  • Spectroscopic Signatures : Thienyl and furoxan substituents redshift UV-Vis absorption due to extended conjugation .

Preparation Methods

Reaction Conditions and Solvent Selection

The reaction is typically conducted under reflux in polar aprotic solvents such as acetonitrile or ethanol. Acetonitrile is preferred for its high dielectric constant, which stabilizes the transition state and accelerates the reaction. Ethanol, while less efficient, offers cost advantages in industrial settings.

Table 1: Comparative Solvent Performance

SolventTemperature (°C)Reaction Time (h)Yield (%)
Acetonitrile80692
Ethanol781278
DMF100485

Data adapted from VulcanChem and Chemsrc.

Isolation and Purification

Post-reaction, the product is isolated by cooling the mixture to induce crystallization. Recrystallization from ethanol/water (3:1 v/v) yields pure this compound iodide with >95% purity. Historical methods described by Kiprianow and Pasenko (1949) utilized similar protocols but achieved lower yields (~70%) due to less refined purification techniques.

Alternative Alkylating Agents

While benzyl iodide is the standard alkylating agent, recent studies explore alternatives to address cost and safety concerns.

Benzyl Bromide in Ionic Liquids

Substituting benzyl bromide for iodide in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) increases reaction efficiency. The ionic liquid acts as both solvent and catalyst, reducing reaction time to 3 hours with an 88% yield.

Phase-Transfer Catalysis

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enable alkylation under biphasic conditions (water/dichloromethane). This method minimizes solvent use and achieves 84% yield at 50°C.

Mechanistic Insights and Kinetic Studies

The alkylation follows second-order kinetics, with rate constants (k) dependent on solvent polarity:
k=2.3×104L\cdotpmol1s1(acetonitrile)k = 2.3 \times 10^{-4} \, \text{L·mol}^{-1}\text{s}^{-1} \, \text{(acetonitrile)}
k=1.1×104L\cdotpmol1s1(ethanol)k = 1.1 \times 10^{-4} \, \text{L·mol}^{-1}\text{s}^{-1} \, \text{(ethanol)}

Density functional theory (DFT) calculations reveal a transition state where partial positive charge develops on the benzyl carbon, facilitating nucleophilic attack by the benzothiazole sulfur.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ tubular flow reactors to enhance heat transfer and mixing. A pilot-scale study achieved 90% yield at 10 kg/day throughput using acetonitrile at 85°C.

Waste Management

Benzyl iodide recovery systems (e.g., fractional distillation) reduce raw material costs by 30%. Neutralization of HI byproducts with aqueous NaOH generates NaI, which is recycled into iodide production .

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